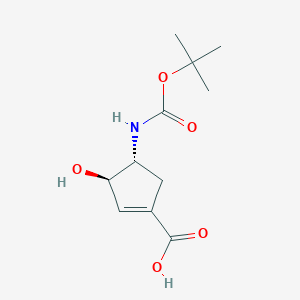
(3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid is a complex organic compound that features a cyclopentene ring with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often include room temperature or slightly elevated temperatures to ensure efficient protection.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
化学反应分析
Types of Reactions
(3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxylic acid would produce an alcohol.
科学研究应用
Chemistry
In chemistry, (3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The hydroxyl and carboxylic acid groups also contribute to its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors.
相似化合物的比较
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amino group and are used in similar applications.
Cyclopentene derivatives: Compounds with a cyclopentene ring and various functional groups can be compared to (3R,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid in terms of reactivity and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. The presence of both the Boc-protected amino group and the hydroxyl group on a cyclopentene ring provides unique reactivity and versatility in synthetic applications.
属性
分子式 |
C11H17NO5 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
(3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h5,7-8,13H,4H2,1-3H3,(H,12,16)(H,14,15)/t7-,8-/m1/s1 |
InChI 键 |
VGLAXEIGOPKPIR-HTQZYQBOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=C[C@H]1O)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12931424.png)
![5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B12931425.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12931427.png)
![4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931428.png)
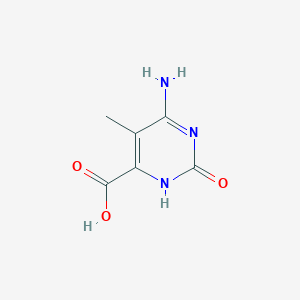
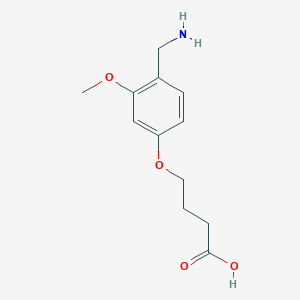
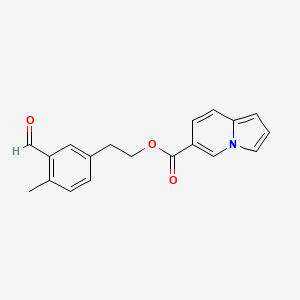
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12931435.png)
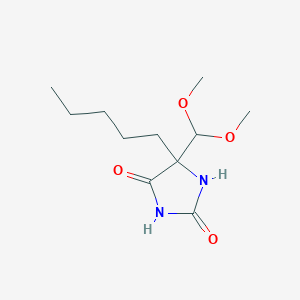
![6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B12931442.png)
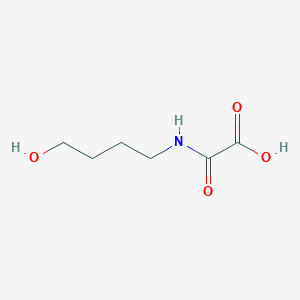
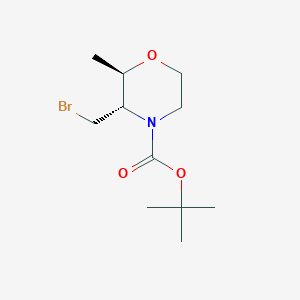
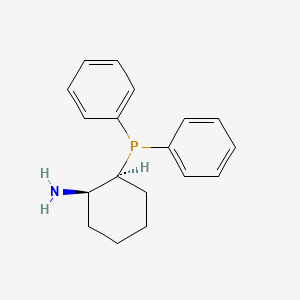
![(2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12931467.png)
